2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Description
2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a tetrahydrocinnolinone derivative characterized by a partially hydrogenated cinnolinone core (a bicyclic structure comprising a pyridazine fused with a cyclohexane ring). The compound features an azepane (7-membered saturated nitrogen heterocycle) substituent attached via a methylene linker at the 2-position of the cinnolinone scaffold.
Properties
Molecular Formula |
C15H23N3O |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C15H23N3O/c19-15-11-13-7-3-4-8-14(13)16-18(15)12-17-9-5-1-2-6-10-17/h11H,1-10,12H2 |
InChI Key |
OAABLZPHRJIULR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CN2C(=O)C=C3CCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with a suitable electrophilic intermediate of the cinnoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the azepane or cinnoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated intermediates and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted cinnoline or azepane derivatives.
Scientific Research Applications
2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane moiety may enhance binding affinity and specificity, while the cinnoline core can participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydrocinnolinone core is a versatile pharmacophore, and modifications at positions 2, 4, or 6 significantly influence physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Structural Analogues with Substituent Variations
a. 4-[3-(Trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Structure : A trifluoromethylphenyl group at position 4 replaces the azepane-methyl group at position 2.
- Key Differences :
b. 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Structure : A pyrrolidine (5-membered ring) linked via an oxoethyl chain at position 2.
- Key Differences: Smaller ring size (pyrrolidine vs. azepane) reduces steric bulk but may decrease metabolic stability due to faster oxidation.
c. 6-Amino-2-(2-fluoroethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Structure: A 2-fluoroethyl group at position 2 and an amino group at position 4.
- Key Differences: The fluorine atom increases electronegativity and lipophilicity, enhancing blood-brain barrier penetration. The amino group at position 6 enables hydrogen bonding, which could improve receptor affinity compared to the azepane-methyl derivative .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
2-(azepan-1-ylmethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one (CAS Number: 1401561-21-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₂₃N₃O
- Molecular Weight : 261.36 g/mol
- Structure : The compound features a tetrahydrocinnoline core with an azepane substituent, which may influence its pharmacological profile.
The biological activity of this compound is primarily linked to its role as an inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is crucial for the reuptake of glycine, a neurotransmitter involved in various central nervous system (CNS) functions. Inhibition of GlyT1 can enhance glycinergic transmission, which has implications for treating conditions such as schizophrenia and other neuropsychiatric disorders.
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit significant inhibition of GlyT1. For instance, a related study showed that modifications to the azepane ring improved potency against GlyT1 with an IC₅₀ value of 37 nM . This highlights the compound's potential as a lead structure for developing new CNS drugs.
Pharmacokinetics
Pharmacokinetic studies suggest favorable brain-plasma ratios for select compounds in this series, indicating good CNS penetration. This characteristic is essential for drugs targeting neurological conditions .
Study on GlyT1 Inhibition
In a study conducted by researchers investigating novel GlyT1 inhibitors, the azepane-substituted compounds were synthesized and evaluated. The results indicated that these compounds not only inhibited GlyT1 effectively but also demonstrated a promising pharmacological profile in animal models .
CNS Effects
Further research into the CNS effects of these inhibitors showed improvements in cognitive function in animal models resembling schizophrenia. The modulation of glycine levels via GlyT1 inhibition was linked to enhanced synaptic plasticity and cognitive performance .
Data Table
| Property | Value |
|---|---|
| CAS Number | 1401561-21-4 |
| Molecular Formula | C₁₅H₂₃N₃O |
| Molecular Weight | 261.36 g/mol |
| GlyT1 Inhibition IC₅₀ | 37 nM |
| CNS Penetration | Favorable brain-plasma ratio |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
